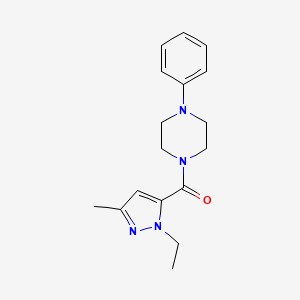
1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine (EMPP) is a synthetic compound that has recently gained attention for its potential medical applications. It has been used in research to investigate the biochemical and physiological effects of a range of drugs and compounds, as well as its potential to treat certain medical conditions.
科学研究应用
1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine has been used in research to investigate the biochemical and physiological effects of a range of drugs and compounds. It has been used to study the effects of drugs on the central nervous system, as well as the effects of certain compounds on the cardiovascular system. It has also been used to investigate the effects of compounds on the metabolism and the immune system.
作用机制
The exact mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine is not yet fully understood. However, it is believed that 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine binds to certain receptor sites in the body, which then triggers a biochemical reaction. This reaction is believed to be responsible for the effects of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine on various biochemical and physiological processes.
Biochemical and Physiological Effects
1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine has been shown to have a range of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect, as well as a neuroprotective effect. It has also been shown to have an inhibitory effect on the release of certain neurotransmitters, such as dopamine and serotonin. In addition, 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine has been shown to have a modulatory effect on the expression of certain genes involved in inflammation and cell death.
实验室实验的优点和局限性
One of the main advantages of using 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine in laboratory experiments is that it is relatively easy to synthesize. In addition, 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine is relatively stable and does not require special storage conditions. However, one of the main disadvantages of using 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain types of experiments.
未来方向
The potential applications of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine are still being explored. One of the main areas of research is to investigate the effects of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine on various diseases and conditions. In addition, further research is needed to better understand the exact mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine and to develop more efficient synthesis methods. Other potential areas of research include investigating the effects of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine on the immune system and the cardiovascular system, as well as exploring the potential use of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine in drug delivery systems.
合成方法
1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine is synthesized through a multi-step process. The first step involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (EMPC) with 4-phenylpiperazine (PP) in the presence of a base, such as sodium hydroxide. This reaction produces 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine (1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine). The second step involves the reaction of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine with a reducing agent, such as sodium borohydride, to produce the desired product.
属性
IUPAC Name |
(2-ethyl-5-methylpyrazol-3-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-3-21-16(13-14(2)18-21)17(22)20-11-9-19(10-12-20)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDIVSCOWJRYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

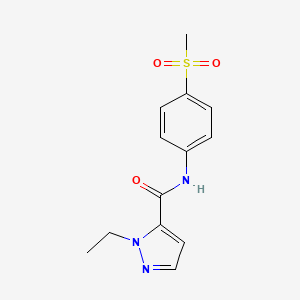
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)
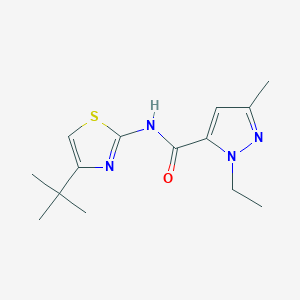

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537214.png)
![1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537230.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B6537233.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537235.png)
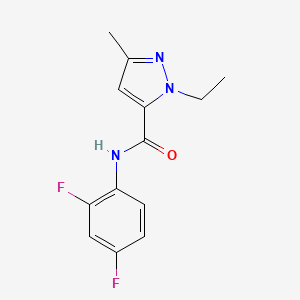
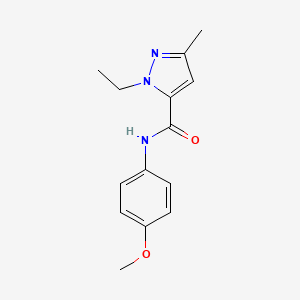
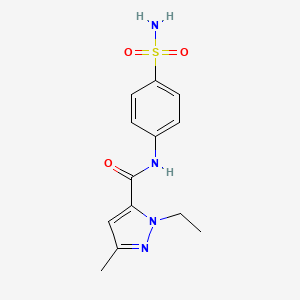
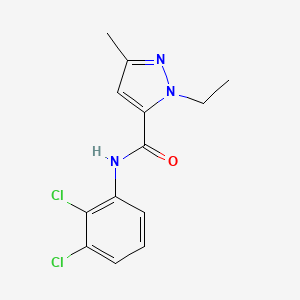
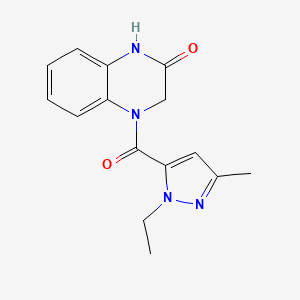
![2-(2-fluorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6537281.png)